molecular formula C20H18N2O4S B239814 Ethyl 4-{5-[4-(ethoxycarbonyl)phenyl]-1,3,4-thiadiazol-2-yl}benzoate

Ethyl 4-{5-[4-(ethoxycarbonyl)phenyl]-1,3,4-thiadiazol-2-yl}benzoate

Cat. No. B239814
M. Wt: 382.4 g/mol
InChI Key: DRPDDBNEPCODBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-{5-[4-(ethoxycarbonyl)phenyl]-1,3,4-thiadiazol-2-yl}benzoate is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound belongs to the class of thiadiazole derivatives, which have been known to exhibit various biological activities such as anti-inflammatory, anti-cancer, and anti-microbial properties.

Mechanism of Action

The mechanism of action of Ethyl 4-{5-[4-(ethoxycarbonyl)phenyl]-1,3,4-thiadiazol-2-yl}benzoate is not fully understood. However, it is believed that the compound exerts its biological activities by modulating various signaling pathways in cells. The anti-inflammatory activity of the compound may be attributed to its ability to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of pro-inflammatory cytokines. The anti-cancer activity of the compound may be due to its ability to induce apoptosis in cancer cells by activating the caspase cascade. The anti-microbial activity of the compound may be attributed to its ability to disrupt the cell membrane of bacteria and fungi.
Biochemical and Physiological Effects:
Ethyl 4-{5-[4-(ethoxycarbonyl)phenyl]-1,3,4-thiadiazol-2-yl}benzoate has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that the compound can inhibit the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. It has also been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. Additionally, the compound has shown promising anti-microbial activity against various bacterial and fungal strains.

Advantages and Limitations for Lab Experiments

One advantage of using Ethyl 4-{5-[4-(ethoxycarbonyl)phenyl]-1,3,4-thiadiazol-2-yl}benzoate in lab experiments is its ability to exhibit various biological activities, making it a potential therapeutic agent for various diseases. Another advantage is that the compound is relatively easy to synthesize and purify. However, one limitation of using the compound in lab experiments is that its mechanism of action is not fully understood, making it difficult to optimize its therapeutic potential. Additionally, the compound may exhibit toxicity at high concentrations, which may limit its use in certain applications.

Future Directions

There are several future directions for the research on Ethyl 4-{5-[4-(ethoxycarbonyl)phenyl]-1,3,4-thiadiazol-2-yl}benzoate. One direction is to further elucidate its mechanism of action, which may help optimize its therapeutic potential. Another direction is to explore its potential as a therapeutic agent for various diseases such as cancer, inflammation, and infectious diseases. Additionally, the compound may be modified to improve its pharmacokinetic properties and reduce its toxicity. Finally, the compound may be tested in combination with other therapeutic agents to enhance its efficacy.

Synthesis Methods

The synthesis of Ethyl 4-{5-[4-(ethoxycarbonyl)phenyl]-1,3,4-thiadiazol-2-yl}benzoate involves the reaction of ethyl 4-(bromomethyl)benzoate with 5-amino-1,3,4-thiadiazole-2-carboxylic acid ethyl ester in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in a suitable solvent such as dimethylformamide or dimethyl sulfoxide. The product is obtained in good yield after purification by column chromatography.

Scientific Research Applications

Ethyl 4-{5-[4-(ethoxycarbonyl)phenyl]-1,3,4-thiadiazol-2-yl}benzoate has been extensively studied for its potential as a therapeutic agent. It has been shown to exhibit various biological activities such as anti-inflammatory, anti-cancer, and anti-microbial properties. The compound has been tested in vitro and in vivo for its anti-inflammatory activity and has been found to inhibit the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. It has also been shown to exhibit anti-cancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth in animal models. Additionally, the compound has shown promising anti-microbial activity against various bacterial and fungal strains.

properties

Product Name

Ethyl 4-{5-[4-(ethoxycarbonyl)phenyl]-1,3,4-thiadiazol-2-yl}benzoate

Molecular Formula

C20H18N2O4S

Molecular Weight

382.4 g/mol

IUPAC Name

ethyl 4-[5-(4-ethoxycarbonylphenyl)-1,3,4-thiadiazol-2-yl]benzoate

InChI

InChI=1S/C20H18N2O4S/c1-3-25-19(23)15-9-5-13(6-10-15)17-21-22-18(27-17)14-7-11-16(12-8-14)20(24)26-4-2/h5-12H,3-4H2,1-2H3

InChI Key

DRPDDBNEPCODBG-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC=C(C=C1)C2=NN=C(S2)C3=CC=C(C=C3)C(=O)OCC

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C2=NN=C(S2)C3=CC=C(C=C3)C(=O)OCC

Origin of Product

United States

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